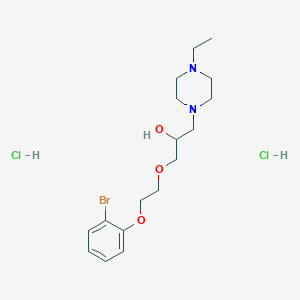

![molecular formula C8H12O2 B2666986 1-Oxaspiro[4.4]nonan-2-one CAS No. 33448-80-5](/img/structure/B2666986.png)

1-Oxaspiro[4.4]nonan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

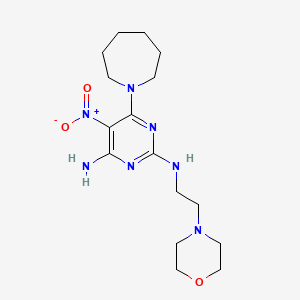

1-Oxaspiro[4.4]nonan-2-one is a chemical compound with the molecular formula C8H12O2 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 1-Oxaspiro[4.4]nonan-2-one has been reported in a study where a fac-Ir (ppy)3-catalyzed intermolecular dearomative cyclization of 2-bromo-2-((5-bromofuran-2-yl)methyl)malonate and alkynes was performed . This method provides a new access to the synthesis of spirocycle skeletons applying water as an external oxygen source under mild reaction conditions .Molecular Structure Analysis

The molecular structure of 1-Oxaspiro[4.4]nonan-2-one contains a total of 23 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 2 five-membered rings, and 1 ester (aliphatic) .Chemical Reactions Analysis

The chemical reactions involving 1-Oxaspiro[4.4]nonan-2-one have been studied. One such reaction is the visible-light-induced intermolecular dearomative cyclization of furans . This reaction affords substituted spirolactones in yields of 19-91% via a 5-exo-dig radical cyclization under visible light .Physical And Chemical Properties Analysis

1-Oxaspiro[4.4]nonan-2-one is a liquid at room temperature . The molecular weight of the compound is 140.18 .Applications De Recherche Scientifique

Synthesis and Structural Applications

- Synthesis of Functionalized Derivatives : 1-Oxaspiro[4.4]nonan-2-one has been utilized in the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives, which are significant in several bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

- Stereochemical Analysis : Investigations into the diastereoselectivities of ketones related to 1-Oxaspiro[4.4]nonan-2-one have provided insights into steric effects and selectivities in chemical reactions (Yadav & Sriramurthy, 2001).

- Anisatin Model Synthesis : Studies involving the synthesis of anisatin models have used 2-oxaspiro[3.5]nonane derivatives, demonstrating the compound's utility in modeling complex natural products (Kato, Kitahara, & Yoshikoshi, 1985).

- Spiroaminal Synthesis : The synthesis of spiroaminals, which includes 1-oxaspiro[4.4]nonan-2-one derivatives, has been explored due to their presence in natural and synthetic products with significant biological activities (Sinibaldi & Canet, 2008).

Biological and Medicinal Chemistry Applications

- Bispiroheterocyclic Synthesis : The synthesis of bispiroheterocyclic systems, involving 1-oxaspiro[4.4]nonan-2-one, has been researched for their potential antimicrobial properties (Al-Ahmadi, 1996).

- Inhibitor Development : Novel oxaspiro[4.4]nonane scaffolds have been synthesized for the discovery of potent inhibitors in biomedical research, demonstrating the compound's potential in drug discovery (Ott et al., 2008).

Chemical Process and Synthesis Applications

- Carbohydrate-Derived Skeletons : Research on the synthesis of carbohydrate-derived 1-oxaspiro[4.4]nonane skeletons has shown the versatility of this compound in constructing spironucleosides, which are important in medicinal chemistry (Maity, Achari, Drew, & Mandal, 2010).

- Total Synthesis Applications : The compound has been used in the total synthesis of complex molecules like spirocyclic ethers, showcasing its utility in advanced organic synthesis (Young, Jung, & Cheng, 2000).

Safety and Hazards

Propriétés

IUPAC Name |

1-oxaspiro[4.4]nonan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-7-3-6-8(10-7)4-1-2-5-8/h1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVMNDINHUZJDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCC(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxaspiro[4.4]nonan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

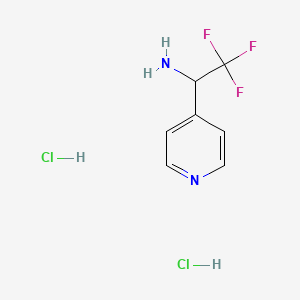

![4-[1-(6-Bromo-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2666903.png)

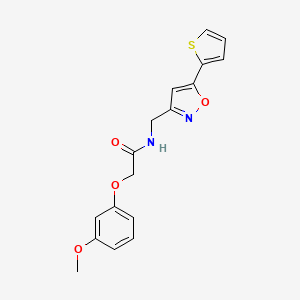

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2666907.png)

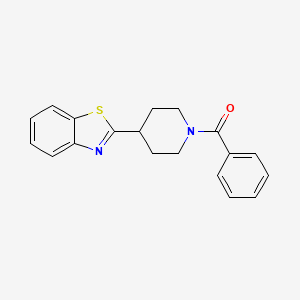

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2666917.png)

![2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2666919.png)

![N-(3-butoxyphenyl)-2-{[3-cyano-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2666920.png)